9-Decenamide, N,N-dimethyl-

Description

The exact mass of the compound 9-Decenamide, N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Decenamide, N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Decenamide, N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

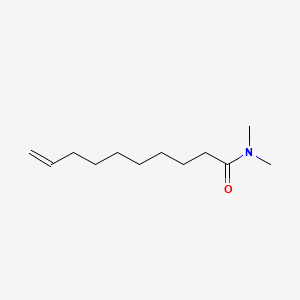

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyldec-9-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4H,1,5-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTFSSQVWNZQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889295 | |

| Record name | 9-Decenamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Decenamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1356964-77-6 | |

| Record name | N,N-Dimethyl-9-decenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356964-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Decenamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356964776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decenamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Decenamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyldec-9-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Decenamide, N,N-dimethyl-

This guide provides a comprehensive technical overview of 9-Decenamide, N,N-dimethyl-, a versatile fatty acid amide with emerging applications in various scientific and industrial sectors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its chemical properties, synthesis, biological interactions, and analytical methodologies.

Introduction and Molecular Overview

9-Decenamide, N,N-dimethyl- (CAS No. 1356964-77-6) is a tertiary amide characterized by a ten-carbon aliphatic chain with a terminal double bond and a dimethylamino group attached to the carbonyl carbon.[1] This amphiphilic structure, possessing both a hydrophobic tail and a polar head group, is fundamental to its function as a surfactant and its interactions with biological membranes.[2] While its primary applications have been in industrial and agricultural formulations as a surfactant, emulsifier, and solvent, its unique chemical structure warrants a closer examination for potential roles in drug formulation and as a chemical probe for studying biological systems.[2][3]

Table 1: Physicochemical Properties of 9-Decenamide, N,N-dimethyl-

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO | [2] |

| Molecular Weight | 197.32 g/mol | [2] |

| Appearance | Liquid at 20°C and 101.3 kPa | [4] |

| Boiling Point | ~300 °C (estimated) | [2] |

| Freezing Point | -11.2 °C | [4] |

| Density | 0.85 - 0.95 g/cm³ | [2] |

| Water Solubility | 1.25 g/L at 20 °C | [4] |

| Log Pow (Partition Coefficient) | 3.17 at 30 °C | [4] |

Synthesis and Chemical Reactivity

The synthesis of 9-Decenamide, N,N-dimethyl- is typically achieved through the amidation of 9-decenoic acid with dimethylamine.[2] This reaction is generally carried out at elevated temperatures, often with a catalyst, followed by purification via vacuum distillation to yield a product with high purity.[2]

Industrial Synthesis Workflow

The industrial-scale synthesis of 9-Decenamide, N,N-dimethyl- involves a controlled, multi-step process to ensure high yield and purity. The following diagram outlines a typical workflow.

Caption: Industrial synthesis workflow for 9-Decenamide, N,N-dimethyl-.

Key Chemical Reactions

9-Decenamide, N,N-dimethyl- undergoes chemical reactions typical of tertiary amides and unsaturated aliphatic chains.

-

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 9-decenoic acid and dimethylamine.[2] This reaction is a critical consideration in formulation stability and biological metabolism.

-

Oxidation: The terminal double bond is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives depending on the oxidizing agent and reaction conditions.[2]

-

Transamidation: The dimethylamino group can be exchanged with other amines, a reaction that can be facilitated by specific catalysts.[2]

Biological Interactions and Toxicological Profile

The biological activity of 9-Decenamide, N,N-dimethyl- is primarily attributed to its surfactant properties, which allow it to interact with and potentially disrupt cell membranes.[2] This interaction is a key factor in its application as a component in cleaning and pesticide formulations.[2][5]

Mechanism of Action at the Cellular Level

Due to its amphiphilic nature, 9-Decenamide, N,N-dimethyl- can insert into the lipid bilayer of cell membranes. This can lead to alterations in membrane fluidity, permeability, and the function of membrane-bound proteins. While specific studies on its effects on signaling pathways are limited, its ability to perturb the cell membrane suggests potential for broad-spectrum biological effects.

Sources

- 1. 9-Decenamide, N,N-dimethyl- | C12H23NO | CID 17825184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 9-Decenamide, N,N-dimethyl- (EVT-3184298) | 1356964-77-6 [evitachem.com]

- 3. 9-Decenamide, N,N-dimethyl- | 1356964-77-6 | Benchchem [benchchem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Antimicrobial Mechanics of N,N-Dimethyl 9-Decenamide

The following technical guide is structured to serve as a definitive reference for researchers investigating the functional applications of N,N-dimethyl 9-decenamide (DMDA) .

Unlike conventional antibiotics, DMDA operates primarily as a functional membrane-active solvent and a pro-moiety for antimicrobial fatty acids. This guide synthesizes its physicochemical behavior with its biological activity to explain why it works and how to validate it.

Dual-Action Solubilization & Membrane Permeabilization Strategies

Executive Summary

N,N-dimethyl 9-decenamide (CAS 1356964-77-6) is an unsaturated fatty acid amide often categorized as a "green" solvent or surfactant. However, in drug development and formulation science, it possesses underutilized intrinsic antimicrobial properties .

Its utility is twofold:

-

Direct Membrane Interaction: As a low-HLB (Hydrophilic-Lipophilic Balance) surfactant, it intercalates into lipid bilayers, increasing membrane fluidity and permeability.

-

Metabolic Release: Upon enzymatic hydrolysis by bacterial amidases, it releases 9-decenoic acid , a medium-chain fatty acid (MCFA) with documented antifungal and antibacterial efficacy.

This guide details the mechanism of action, experimental validation protocols, and formulation strategies for using DMDA as a potentiator for existing antimicrobial agents.

Chemical Foundation & Physiochemistry

To understand the biological activity, one must first master the molecule's amphiphilic nature.

| Property | Value / Description | Implication for Antimicrobial Activity |

| Molecular Formula | C₁₂H₂₃NO | Lipophilic tail (C10) + Polar head (Amide) |

| Molecular Weight | ~197.32 g/mol | Small enough for rapid passive diffusion through porins. |

| LogP (Octanol/Water) | ~3.17 | High lipophilicity; partitions strongly into bacterial membranes. |

| Solubility | Water: Low (<2 g/L); Organics: High | Requires emulsification; excellent carrier for lipophilic drugs. |

| Functionality | Unsaturated (C9=C10) | The "kink" in the tail prevents tight packing in the lipid bilayer, enhancing membrane disruption compared to saturated analogs. |

Mechanism of Action: The "Trojan Horse" Effect

DMDA does not target a specific protein (like penicillin binding proteins). Instead, it acts via a physical-chemical disruption mechanism, followed by a metabolic "trap."

Phase I: Membrane Fluidization

The N,N-dimethyl head group is moderately polar, while the 9-decenyl tail is hydrophobic.

-

Insertion: DMDA partitions into the bacterial outer membrane (Gram-negative) or cytoplasmic membrane (Gram-positive).

-

Disruption: The cis-double bond at C9 creates a steric "kink," preventing the ordered packing of phospholipids.

-

Permeabilization: This increases membrane fluidity, causing leakage of intracellular ions (K+) and allowing the entry of co-administered antibiotics.

Phase II: Hydrolytic Activation

Once inside the periplasm or cytoplasm, DMDA encounters broad-spectrum amidases (enzymes that cleave amide bonds).

-

Reaction:

-

Product: 9-Decenoic Acid (Caproleic Acid).

-

Effect: Free fatty acids (FFAs) act as protonophores, decoupling oxidative phosphorylation and acidifying the cytoplasm, leading to metabolic arrest.

Mechanistic Pathway Diagram

Caption: Figure 1. Dual-phase mechanism: Physical membrane disruption followed by enzymatic activation.

Experimental Protocols (Self-Validating Systems)

To rigorously assess DMDA, researchers must distinguish between its solvent effects and its antimicrobial effects. The following protocols control for these variables.

Protocol A: Membrane Permeabilization Assay (NPN Uptake)

Objective: Quantify the ability of DMDA to disrupt the Gram-negative outer membrane. Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces weakly in aqueous environments but strongly in hydrophobic environments (i.e., when the outer membrane is compromised).

Reagents:

-

E. coli or P. aeruginosa culture (mid-log phase, OD₆₀₀ = 0.5).

-

NPN stock solution (1 mM in acetone).

-

HEPES buffer (5 mM, pH 7.2).

-

DMDA (Test agent).

-

Polymyxin B (Positive Control).[1]

Workflow:

-

Preparation: Wash bacterial cells twice in HEPES buffer and resuspend to OD₆₀₀ = 0.5.

-

Baseline: Add 10 µM NPN to 200 µL of cell suspension in a black 96-well plate. Measure fluorescence (

) at Excitation 350 nm / Emission 420 nm. -

Treatment: Add DMDA at varying concentrations (e.g., 0.1%, 0.5%, 1.0% v/v).

-

Kinetics: Measure fluorescence (

) every 60 seconds for 10 minutes. -

Calculation: The NPN Uptake Factor =

.-

Interpretation: A rapid increase in fluorescence indicates outer membrane permeabilization.

-

Protocol B: Synergy Checkerboard Assay

Objective: Determine if DMDA potentiates standard antibiotics (e.g., Tetracycline) against resistant strains.

Workflow:

-

Matrix Setup: Use a 96-well plate.

-

X-axis: Antibiotic (0 to 64 µg/mL, 2-fold dilutions).

-

Y-axis: DMDA (0 to 0.5% v/v, linear increments).

-

-

Inoculation: Add 10⁵ CFU/mL of target pathogen to all wells.

-

Incubation: 18–24 hours at 37°C.

-

Readout: Measure OD₆₀₀. Determine the Fractional Inhibitory Concentration Index (FICI).

-

FICI = (MIC of Drug with DMDA / MIC of Drug alone) + (MIC of DMDA with Drug / MIC of DMDA alone).

-

FICI ≤ 0.5 indicates Synergy .

-

Safety & Regulatory Context

While effective, DMDA is an industrial chemical. Its use in pharmaceutical applications requires strict adherence to safety profiles.

-

Toxicity:

-

Acute Oral LD50 (Rat): ~1,770 mg/kg (Low toxicity).

-

Dermal: Moderate to severe irritant (due to defatting action on skin).

-

Ocular: Corrosive/Severe irritant (standard for cationic/amphiphilic surfactants).

-

-

Metabolism: In mammals, DMDA is rapidly hydrolyzed to 9-decenoic acid and dimethylamine, both of which are excreted or metabolized via beta-oxidation and the urea cycle, respectively.

-

Regulatory Status: Listed on TSCA, REACH, and AICIS. Often approved as an "inert ingredient" in pesticide formulations (EPA), implying a precedent for safety in regulated applications.

References

-

United States Environmental Protection Agency (EPA). (2018). Exemption From the Requirement of a Tolerance; N,N-Dimethyl 9-decenamide. Federal Register. Link

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Public Report: 9-Decenamide, N,N-dimethyl-.[2] NICNAS. Link

- Pohl, C. H., et al. (2011). Antifungal free fatty acids: A review. Science against Microbial Pathogens: Communicating Current Research and Technological Advances. (Contextual grounding for 9-decenoic acid activity).

-

Kim, Y. G., et al. (2022). Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids. Microbiology Spectrum. Link (Mechanistic parallel for unsaturated fatty acid amides).

-

PubChem. (2025). 9-Decenamide, N,N-dimethyl- (Compound Summary). National Library of Medicine. Link

Sources

N,N-Dimethyl 9-Decenamide: A Next-Generation Metathesis-Derived Biosurfactant & Solvent

Topic: N,N-dimethyl 9-decenamide as a Surfactant Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N,N-dimethyl 9-decenamide (CAS: 1356964-77-6) represents a paradigm shift in surfactant chemistry, bridging the gap between high-performance industrial solvents and bio-based surface-active agents. Unlike traditional fatty acid amides produced via direct amidation of saturated oils, this molecule is synthesized through olefin metathesis , a Nobel Prize-winning "green chemistry" process that introduces a terminal double bond (C9=C10) into the hydrophobic tail.

This unique unsaturation, combined with the dimethyl amide headgroup, confers a "Janus" character: it functions simultaneously as a low-HLB surfactant and a powerful lipophilic solvent . For researchers in drug delivery and agrochemical formulation, it offers a replacement for toxic dipolar aprotic solvents (e.g., NMP, DMF) while providing superior wetting and permeation kinetics.

Chemical Architecture & Synthesis

The synthesis of N,N-dimethyl 9-decenamide is a triumph of catalytic efficiency.[1] It typically utilizes natural seed oils (rich in oleic acid) as feedstocks.

The Metathesis Route

The industrial production relies on the ethenolysis (cross-metathesis with ethylene) of fatty acid methyl esters (FAMEs), typically Methyl Oleate.

Reaction Logic:

-

Feedstock: Methyl Oleate (C18:1) derived from vegetable oils.

-

Catalyst: Ruthenium-based Grubbs catalyst (highly selective for olefin metathesis).[1]

-

Process: The internal double bond of oleate is cleaved and capped with methylene groups from ethylene.

-

Result: Methyl 9-decenoate (C10 ester) and 1-decene.

-

Amidation: The ester is reacted with dimethylamine (DMA) to yield the final amide.

Visualization: Synthesis Pathway

Figure 1: Synthetic pathway via Olefin Metathesis. The process cleaves long-chain fatty esters into shorter, functionalized chains with terminal unsaturation.

Physicochemical Profile

For formulation scientists, the value of N,N-dimethyl 9-decenamide lies in its physical properties which mimic aggressive solvents while maintaining a benign safety profile.

Table 1: Key Physicochemical Properties

| Property | Value | Implication for Formulation |

| Molecular Weight | ~197.32 g/mol | Low MW facilitates rapid diffusion and membrane permeation. |

| Appearance | Clear to pale yellow liquid | Suitable for clear formulations (microemulsions). |

| Boiling Point | ~297°C (567°F) | Extremely low volatility (VOC-exempt in many jurisdictions). |

| Freezing Point | < -9°C | Remains liquid in cold-chain storage; no crystallization issues. |

| Water Solubility | ~1.25 g/L (Sparingly soluble) | Acts as a hydrotrope; requires co-surfactants for aqueous dilution. |

| Log Pow | 3.17 | Highly lipophilic; excellent for solubilizing non-polar actives (APIs). |

| Density | ~0.88 g/mL | Lighter than water; separates easily if not emulsified. |

| Flash Point | > 130°C | Safe for high-temperature processing.[2] |

Surfactancy & Interfacial Science

N,N-dimethyl 9-decenamide is not a "soap" in the traditional sense.[3] It is a non-ionic surfactant with a very small hydrophilic head (dimethyl amide) and a medium-length hydrophobic tail (C10 alkene).

Critical Micelle Concentration (CMC)

Due to its low water solubility, it does not form classical spherical micelles easily in pure water. Instead, it aggregates into pre-micellar clusters or acts as a co-surfactant , inserting itself into the interface of other surfactants (e.g., ethoxylates) to lower interfacial tension (IFT) significantly.

-

Estimated HLB: ~6–7 (Water-in-Oil emulsifier).

-

Wetting Kinetics: The terminal double bond creates a "kink" in the chain (similar to oleic acid but shorter), preventing tight packing at the interface. This results in rapid wetting and spreading on hydrophobic surfaces (leaves, skin, plastics).

Solvency Mechanism

Unlike standard surfactants that solubilize via micellar encapsulation, this molecule acts via hydrotropic solvency . It disrupts the water structure around hydrophobic solutes and directly solvates them.

Visualization: Interfacial Behavior

Figure 2: Mechanism of Action. The terminal alkene prevents crystalline packing at the interface, enhancing fluidity and permeation.

Applications in Research & Development

Agrochemical Formulations

In Emulsifiable Concentrates (EC), N,N-dimethyl 9-decenamide replaces N-Methyl-2-pyrrolidone (NMP).

-

Benefit: It dissolves high loads of active ingredients (AIs) like triazoles or strobilurins while preventing crystal growth upon dilution in water.

-

Adjuvant Effect: The surfactant nature improves leaf wetting and cuticular penetration.

Drug Delivery & Pharmaceutical Sciences

While less established than in cleaning, its potential in transdermal drug delivery is significant.

-

Permeation Enhancement: Small amide solvents are known permeation enhancers. The C10 chain allows partition into the stratum corneum lipid bilayers, while the polar head disrupts the polar head groups of the lipids, creating diffusion channels.

-

API Solubilization: Excellent for Class II and IV drugs (BCS classification) which are poorly water-soluble.

Industrial Cleaning (The "Green" Solvent)

Used to remove polymeric residues (polyurethanes, adhesives) where traditional solvents fail or are too toxic. It penetrates the polymer matrix, causing swelling and detachment.

Experimental Protocol: CMC & Surface Tension Determination

To validate the surfactant properties in your lab, follow this Wilhelmy Plate method.

Objective: Determine the Critical Micelle Concentration (CMC) and minimum surface tension (

Materials

-

N,N-dimethyl 9-decenamide (High purity >98%).

-

Deionized water (18.2 MΩ·cm).

-

Tensiometer (Krüss K100 or equivalent) with Platinum plate.

Workflow

-

Preparation: Prepare a stock solution. Since solubility is low, start with a 1000 mg/L solution in water (requires sonication or 1% ethanol as a co-solvent if strictly necessary, though pure water dispersion is preferred for accuracy).

-

Dosing: Use an automated dosing system to titrate the stock into pure water.

-

Measurement: Measure surface tension (

) after equilibrium (wait 60s per point) at 25°C. -

Analysis: Plot

vs. Log(Concentration).-

Region 1: Linear decrease in

. -

Region 2: Plateau.

-

Intersection: The CMC is the intersection of the regression lines of Region 1 and 2.

-

Expected Results:

- : ~28–32 mN/m (indicates excellent wetting).

-

CMC: Likely in the range of 100–500 mg/L (due to low solubility).

Safety & Environmental Profile

For regulatory submissions (FDA/EPA), the following data is critical:

-

Biodegradability: Readily biodegradable (OECD 301). The linear chain is easily oxidized by bacteria.

-

Toxicity:

-

Regulatory Status: TSCA listed; REACH registered. Often approved for use in agrochemicals (EPA inerts list).

References

-

Stepan Company. (2016).[5] STEPOSOL® MET-10U Technical Data Sheet. Retrieved from

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Public Report: 9-Decenamide, N,N-dimethyl- (STD/1593). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17825184, N,N-dimethyldec-9-enamide. Retrieved from

- Grubbs, R. H. (2004). Olefin Metathesis. Tetrahedron, 60(34), 7117-7140.

-

U.S. Environmental Protection Agency. (2023). Inert Ingredients Eligible for FIFRA 25(b) Pesticide Products. Retrieved from

Sources

Technical Guide: Solubility Profile of N,N-dimethyl-9-decenamide

This guide details the solubility profile, physicochemical properties, and experimental characterization of N,N-dimethyl-9-decenamide (CAS: 1356964-77-6).[1] It is designed for researchers utilizing this compound as a green solvent substitute, a surfactant intermediate, or an analyte in complex matrices.

Executive Technical Summary

N,N-dimethyl-9-decenamide is a tertiary fatty acid amide characterized by a unique amphiphilic structure: a hydrophobic C10 alkenyl tail with a terminal double bond (C9=C10) and a polar N,N-dimethyl amide head group.[1][2] This architecture confers a broad solubility spectrum, allowing miscibility with both polar aprotic and non-polar organic solvents, while maintaining low water solubility.

Physicochemical Identity

| Parameter | Data |

| IUPAC Name | N,N-dimethyl-9-decenamide |

| CAS Number | 1356964-77-6 |

| Molecular Formula | C₁₂H₂₃NO |

| Molecular Weight | 197.32 g/mol |

| Physical State | Liquid (at 20°C) |

| Boiling Point | ~297–300°C (Extrapolated) |

| Density | ~0.88 g/mL (at 25°C) |

| LogP (Est.) | 3.3 – 3.8 (Lipophilic) |

Theoretical Framework: Solubility Parameters

To predict the compatibility of N,N-dimethyl-9-decenamide with various matrices, we utilize Hansen Solubility Parameters (HSP) . The molecule functions as a "hybrid" solvent, bridging the gap between non-polar hydrocarbons and polar aprotic solvents like NMP or DMF.

Estimated Hansen Parameters (MPa½)

The values below are derived from group contribution methods comparing the polar amide head (similar to DMAc) and the non-polar decenyl tail.

| Parameter | Symbol | Estimated Value | Physical Significance |

| Dispersion | 16.5 – 17.0 | Van der Waals forces; compatible with aliphatics/aromatics.[3] | |

| Polarity | 6.0 – 8.0 | Dipole-dipole interactions; reduced vs. short-chain amides due to alkyl dilution.[3] | |

| H-Bonding | 5.0 – 7.0 | Moderate hydrogen bonding acceptor capability (carbonyl oxygen).[3] |

Implication: The compound lies within the solubility sphere of diverse solvents such as toluene, esters, and chlorinated hydrocarbons, but sits outside the sphere of water and highly polar glycols.

Visualization: Solubility Mechanism

The following diagram illustrates the structural drivers governing the molecule's solvation behavior.

Caption: Structural dissection of N,N-dimethyl-9-decenamide showing dual solubility drivers.

Experimental Solubility Profile

The following table summarizes the miscibility of N,N-dimethyl-9-decenamide in standard laboratory solvents at 25°C.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol | Miscible | Amide group accepts H-bonds; alkyl chain is solvated by organic moiety.[3] |

| Polar Protic | Water | Insoluble / Dispersible | Hydrophobic effect dominates; forms emulsions with agitation.[3] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Miscible | "Like dissolves like" regarding polarity; highly compatible.[3] |

| Chlorinated | Dichloromethane (DCM) | Miscible | Excellent solvency match; often used for extraction.[3] |

| Aromatic | Toluene, Xylene | Miscible | Pi-pi interactions (alkene) and dispersion forces favor mixing.[3] |

| Aliphatic | Hexane, Heptane | Miscible | Long alkyl tail ensures compatibility, unlike short-chain amides (e.g., DMF).[3] |

Methodologies: Characterization Protocols

Protocol A: Visual Polythermal Method (Cloud Point)

Use this protocol to determine the precise solubility limit or phase stability temperature in a specific organic solvent mixture.

Objective: Determine the Critical Solution Temperature (CST) for binary mixtures.

-

Preparation: Weigh 1.0 g of N,N-dimethyl-9-decenamide into a clear glass vial.

-

Addition: Add the target solvent in stepwise increments (e.g., 0.5 mL) to achieve desired w/w ratios.

-

Thermal Cycle:

-

Heat the mixture to 50°C in a water bath while stirring.

-

Observe clarity (Clear = Soluble; Cloudy = Phase Separation).

-

Cool slowly (1°C/min) using a programmed cryostat or ice bath.

-

-

Endpoint Detection: Record the temperature at which the solution becomes turbid (Cloud Point).

-

Validation: Re-heat to verify the transition is reversible.

Protocol B: HPLC Quantification in Solvent Matrices

When extracting this compound from reaction mixtures, use this validated chromatographic method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid.

-

Note: High organic content is required to elute the lipophilic amide.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210–220 nm (Amide carbonyl absorption).

-

Retention Time: Expect elution between 4–6 minutes depending on column length.

Applications in Research & Development

Green Solvent Replacement

N,N-dimethyl-9-decenamide serves as a non-volatile, biodegradable replacement for N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM) .

-

Mechanism: Its high boiling point (~300°C) prevents evaporative losses, while its solvency power (

) effectively dissolves polymers, resins, and agrochemical actives. -

Workflow: In synthesis, it can be used as the reaction medium for high-temperature couplings where NMP is traditionally used, facilitating easier workup due to its immiscibility with water (allows aqueous washing to remove salts).

Reactive Intermediate

The terminal double bond (C9) allows for functionalization via metathesis or thiol-ene "click" chemistry, making it a soluble scaffold for linker synthesis.

Workflow Visualization: Extraction & Recovery

Caption: Standard workup protocol leveraging the lipophilicity of N,N-dimethyl-9-decenamide.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17825184, 9-Decenamide, N,N-dimethyl-.[4] Retrieved from [Link][3]

-

United States Environmental Protection Agency (EPA). (2018).[5] N,N-Dimethyl 9-Decenamide; Exemption From the Requirement of a Tolerance. Federal Register. Retrieved from [Link][3][5][6]

-

Abbott, S. (2023). Hansen Solubility Parameters in Practice (HSPiP). (Reference for general amide solubility parameter estimation methodology). Retrieved from [Link][3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 9-Decenamide, N,N-dimethyl- (EVT-3184298) | 1356964-77-6 [evitachem.com]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. 9-Decenamide, N,N-dimethyl- | C12H23NO | CID 17825184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Federal Register :: N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

Enzymatic Hydrolysis of N,N-Dimethyl Fatty Amides

A Technical Guide on Biocatalytic Cleavage of Tertiary Amide Bonds

Abstract N,N-dimethyl fatty amides (DMFAs) represent a class of tertiary amides characterized by exceptional hydrolytic stability due to steric hindrance and strong resonance delocalization. While widely used as industrial solvents and surfactants (e.g., Hallcomids), their enzymatic cleavage presents a significant challenge compared to primary or secondary amides. This guide delineates the specific enzymatic mechanisms required to overcome the thermodynamic barrier of the tertiary amide bond, detailing the transition from "syn" to "anti" nucleophilic attack trajectories and the alternative oxidative demethylation pathways employed by environmental biocatalysts.

The Physicochemical Challenge

To engineer or select an enzyme for DMFA hydrolysis, one must first appreciate the substrate's resistance profile. N,N-dimethyl fatty amides differ fundamentally from their primary (

Resonance and Sterics

The carbonyl carbon in DMFAs is electron-rich due to the strong donation of the nitrogen lone pair into the

-

Rotational Barrier: The partial double-bond character (

) creates a rotational barrier of ~20 kcal/mol, locking the dimethylamino group in a planar configuration that hinders nucleophilic approach. -

Steric Occlusion: The two methyl groups on the nitrogen create a "steric umbrella," blocking the trajectory for the catalytic serine or cysteine nucleophile found in standard hydrolases.

-

Lack of Proton Donor: Unlike secondary amides, the tertiary nitrogen lacks a proton (

). In standard serine protease mechanisms, the

Enzymatic Mechanisms of Action

Biocatalytic cleavage of DMFAs occurs via two distinct biological strategies: Direct Hydrolysis (specialized amidases) and Oxidative Demethylation (metabolic bypass).

Pathway A: Direct Hydrolysis (The "Anti" Attack)

Standard amidases typically employ a "syn" nucleophilic attack. However, computational and structural studies indicate that enzymes capable of hydrolyzing tertiary amides utilize an "anti" nucleophilic attack .

-

Mechanism: The nucleophile approaches the carbonyl carbon from the side opposite to the nitrogen lone pair. This trajectory minimizes repulsion and allows the enzyme to protonate the nitrogen simultaneously with bond cleavage, compensating for the lack of an intrinsic N-H.

-

Key Enzyme: N,N-Dimethylformamidase (DMFase) .[1]

-

Source:Methylobacterium, Paracoccus, Alcaligenes.

-

Active Site: Often features a specific metal coordination (e.g., Fe³⁺) or a specialized catalytic triad that enforces the anti-attack geometry. While native DMFase prefers short chains (DMF), engineered variants and homologs in Rhodococcus show activity toward longer fatty chains (C8-C12).

-

Pathway B: Oxidative Demethylation (The Bypass)

In many biodegradation scenarios (e.g., wastewater treatment of Hallcomids), the organism does not attack the amide bond directly. Instead, it removes the steric bulk first.

-

Monooxygenation: A cytochrome P450 or specific monooxygenase hydroxylates one N-methyl group (

). -

Spontaneous Dealkylation: The unstable hemiaminal collapses, releasing formaldehyde and yielding a secondary amide (N-methyl fatty amide).

-

Repeat: The process repeats to form a primary amide .

-

Standard Hydrolysis: A general amidase (e.g., FAAH-like) rapidly cleaves the primary amide.

Visualization of Pathways

Caption: Dual pathways for DMFA degradation. Pathway A requires specialized "anti-attack" amidases, while Pathway B utilizes oxidative enzymes to reduce steric bulk before hydrolysis.

Experimental Protocol: Screening for DMFA Hydrolysis

This protocol describes a self-validating system to detect direct hydrolysis of N,N-dimethyldecanamide (a representative lipophilic tertiary amide).

Reagents & Equipment

-

Substrate: N,N-dimethyldecanamide (10 mM stock in isopropanol).

-

Enzyme Source: Cell-free extract of Rhodococcus rhodochrous or purified recombinant DMFase.

-

Buffer: 50 mM Phosphate Buffer, pH 8.0 (optimal for most amidases).

-

Detection: Colorimetric amine assay (e.g., p-nitrobenzaldehyde for secondary amines) or HPLC-MS.

Step-by-Step Workflow

-

Emulsification: Mix 100 µL of substrate stock into 9.9 mL of warm buffer (37°C) with vigorous vortexing. Note: DMFAs are lipophilic; a surfactant-free emulsion is preferred to avoid inhibiting the enzyme.

-

Reaction Initiation: Add 100 µL of enzyme preparation to 900 µL of substrate emulsion.

-

Incubation: Incubate at 30°C with shaking (200 rpm) for 1-4 hours.

-

Termination: Quench reaction with 100 µL of 1M HCl.

-

Validation (Control System):

-

Negative Control: Heat-inactivated enzyme (boil 10 min).

-

Abiotic Control: Buffer + Substrate (no enzyme) to rule out chemical hydrolysis.

-

-

Analysis (Dimethylamine Detection):

-

Derivatize the supernatant with 1,2-naphthoquinone-4-sulfonate (NQS) .

-

Measure absorbance at 450 nm. Tertiary amides do not react; released dimethylamine (DMA) forms a colored adduct.

-

Data Interpretation Table

| Observation | Interpretation | Action |

| High DMA Signal | Direct hydrolysis (Pathway A) active. | Isolate enzyme for kinetics ( |

| Low DMA, High Fatty Acid | Oxidative pathway (Pathway B) or Ammonia release. | Check for formaldehyde; test cofactor dependency (NADPH). |

| No Product | Enzyme sterically incompetent. | Screen alternative strains or engineered variants. |

References

-

Mechanistic Insight: "Enzymatic Hydrolysis of Tertiary Amide Bonds by Anti-Nucleophilic Attack." Journal of Organic Chemistry. Link

-

Enzyme Source: "Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp." Applied and Environmental Microbiology. Link

-

Industrial Context: "Biodegradability of Fatty Amine Derivatives and Amides." EPA / OECD Guidelines. Link

-

Fatty Acid Amide Hydrolase (FAAH): "Fatty Acid Amide Hydrolase Competitively Degrades Bioactive Amides and Esters." Biochemistry. Link

Sources

9-Decenamide, N,N-dimethyl- CAS 1356964-77-6 properties

This technical guide provides a comprehensive analysis of N,N-Dimethyl-9-decenamide , a next-generation bio-based solvent and surfactant derived via olefin metathesis.

CAS 1356964-77-6[1]

Executive Summary

N,N-Dimethyl-9-decenamide (commercialized as STEPOSOL® MET-10U ) represents a paradigm shift in green chemistry, bridging the gap between high-performance industrial solvents and renewable sustainability. Synthesized through the Nobel Prize-winning technology of olefin metathesis , this compound is a C10 unsaturated amide derived from plant feedstocks (methyl oleate).

It is engineered to replace hazardous traditional solvents such as N-Methyl-2-pyrrolidone (NMP) , Methylene Chloride (DCM) , and Dibasic Esters (DBE) . Its unique structure—a hydrophobic decenyl tail terminating in a vinyl group, coupled with a polar dimethylamide head—confers exceptional solvency (Kauri-Butanol value >1000) and surfactancy, making it a "super-solvent" for stubborn agrochemical, industrial, and coating applications.

Chemical Identity & Physicochemical Properties

Nomenclature & Structure

-

IUPAC Name: N,N-Dimethyl-9-decenamide

-

Molecular Formula:

-

SMILES: CN(C)C(=O)CCCCCCCC=C

Physical Constants Table

| Property | Value | Test Standard/Notes |

| Molecular Weight | 197.32 g/mol | |

| Appearance | Clear, Colorless to Pale Yellow Liquid | Visual |

| Boiling Point | 297 °C (566.6 °F) | @ 760 mmHg |

| Melting/Freezing Point | -9.5 °C (14.9 °F) | Excellent cold-weather stability |

| Flash Point | 134 °C (273.2 °F) | Pensky-Martens Closed Cup |

| Density | 0.88 g/cm³ (7.40 lb/gal) | @ 25 °C |

| Vapor Pressure | 0.003 mmHg | @ 20 °C (Low VOC potential) |

| Water Solubility | ~1.25 g/L | Low solubility; forms emulsion |

| Partition Coefficient | Log Pow: 3.17 | Lipophilic |

| Kauri-Butanol (Kb) Value | > 1000 | Indicates superior solvency |

Synthesis & Manufacturing: The Metathesis Route

The production of N,N-Dimethyl-9-decenamide is a triumph of industrial Olefin Metathesis , specifically utilizing Ethenolysis (cross-metathesis with ethylene). This process cleaves the internal double bond of renewable fatty acid methyl esters (FAMEs).

Reaction Pathway

-

Feedstock Preparation: Vegetable oils (soybean, palm, or canola) are transesterified to produce Methyl Oleate .[4]

-

Ethenolysis (Metathesis): Methyl Oleate reacts with Ethylene in the presence of a Ruthenium-based catalyst (Grubbs-type). This cleaves the C18 chain at the C9 double bond, yielding 1-Decene and Methyl 9-Decenoate .

-

Transamidation: The Methyl 9-Decenoate intermediate undergoes nucleophilic acyl substitution with Dimethylamine (DMA) to form the final amide product.

Synthesis Flow Diagram

Caption: Industrial synthesis via ethenolysis of methyl oleate followed by amidation.

Functional Applications & Mechanisms

The "Super-Solvent" Mechanism

The Kb value >1000 indicates that N,N-Dimethyl-9-decenamide dissolves resins that resist standard solvents.

-

Mechanism: The dimethylamide head provides high polarity (similar to DMF/DMAc), attacking polar resin binders (polyurethanes, epoxies). Simultaneously, the C10 alkenyl tail penetrates hydrophobic matrices and disrupts Van der Waals forces in polymers.

-

Target Soils: Cured paints, graffiti, adhesives, asphalt, and pyrolyzed grease.

Agrochemical Inert

-

Role: Solubilizer for active ingredients (AIs) with low water solubility.

-

Benefit: Unlike traditional solvents, it reduces crystal formation of the AI on the leaf surface, enhancing bioavailability. It is EPA-approved as an inert ingredient.

Experimental Protocols

Protocol A: Formulation of a Heavy-Duty Graffiti Remover

Objective: Create a biodegradable, low-VOC paint stripper replacing Methylene Chloride.

Reagents:

-

N,N-Dimethyl-9-decenamide (Active Solvent)

-

Propylene Carbonate (Co-solvent)

-

Thickener (e.g., Hydroxypropyl cellulose)

Procedure:

-

Charge a stainless steel mixing vessel with 50.0% w/w N,N-Dimethyl-9-decenamide .

-

Add 40.0% w/w Propylene Carbonate under slow agitation (50-100 RPM).

-

Slowly sift in 1-2% w/w Thickener to prevent clumping. Increase agitation to 500 RPM until fully dispersed.

-

Add Surfactant (e.g., Ethoxylated Alcohol) at 8-9% to aid in water rinsability.

-

Mix for 30 minutes until a clear, viscous gel is formed.

Validation: Apply to a test panel coated with cured spray paint. Allow 15-minute dwell time. The paint should wrinkle and lift, allowing for water rinse.

Protocol B: Laboratory Hydrolysis Study (Stability Test)

Objective: Verify stability at various pH levels.

-

Prepare 1% emulsions of N,N-Dimethyl-9-decenamide in buffered solutions (pH 4, 7, 10).

-

Incubate at 50 °C for 14 days.

-

Analysis: Extract aliquots with hexane and analyze via GC-MS.

-

Expectation: The amide bond is robust. Significant hydrolysis to 9-decenoic acid is typically only observed under extreme pH (<2 or >12) combined with high heat, or enzymatic action.

Safety, Toxicology & Handling (E-E-A-T)

GHS Classification

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Environmental Fate

-

Biodegradability: Readily biodegradable (>60% in 28 days, OECD 301).

-

Bioaccumulation: Low potential due to rapid metabolic hydrolysis.

-

Metabolites: Hydrolyzes into 9-decenoic acid (fatty acid analogue) and dimethylamine (rapidly processed by microbial nitrification).

Handling Precautions

-

PPE: Neoprene or Nitrile gloves are mandatory. Safety goggles with side shields.

-

Ventilation: While vapor pressure is low, use in well-ventilated areas to avoid inhalation of mists.

-

Storage: Store in carbon steel or HDPE containers. Avoid PVC seals (solvent may swell PVC).

References

-

Stepan Company. (2015).[1] STEPOSOL® MET-10U: A Novel Bio-Based Solvent. UL Prospector. Link

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Public Report: 9-Decenamide, N,N-dimethyl- (STD/1593). Australian Government Department of Health. Link

-

U.S. Environmental Protection Agency (EPA). (2018). N,N-Dimethyl 9-Decenamide; Exemption From the Requirement of a Tolerance. Federal Register. Link

-

Grubbs, R. H. (2004). Olefin Metathesis.[5][4][6][7][8][9][10] Tetrahedron.[8] Link

-

Cohen, S., et al. (2013).[5] Ethenolysis of Methyl Oleate.[5][4][9][10] ACS Sustainable Chemistry & Engineering.[5] Link

Sources

- 1. scribd.com [scribd.com]

- 2. ulprospector.com [ulprospector.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.caf.ac.cn [journals.caf.ac.cn]

- 6. EP3650436A1 - Method of preparing a mixture of 9-decenoic acid ethyl and 1-decene in an ethenolysis reaction from a raw material of technical purity - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Metathesis of 9-octadecenoic acid methyl ester: diversity and mechanism of product formation at various Grubbs’ catalyst concentrations | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Notes and Protocols for 9-Decenamide, N,N-dimethyl- as a Laboratory Reagent

Abstract

This document provides a comprehensive guide for the utilization of 9-Decenamide, N,N-dimethyl- (CAS No. 1356964-77-6) as a versatile reagent in a laboratory setting. Primarily recognized for its surfactant and solvent properties in industrial and agricultural formulations, its application within research and development, particularly in pharmaceutics and material science, is an area of growing interest.[1][2] These notes detail its physicochemical properties, potential applications in formulation development and organic synthesis, and provide validated protocols for its characterization and use. The causality behind experimental choices is explained to empower researchers to adapt these methodologies to their specific needs.

Introduction and Scientific Background

9-Decenamide, N,N-dimethyl- is a tertiary amide characterized by a ten-carbon aliphatic chain with a terminal double bond and a dimethylamino head group.[3] This amphiphilic molecular structure, possessing both a hydrophobic tail and a polar amide head, is the primary determinant of its function as a surfactant, enabling it to reduce surface tension between liquids.[1][3] While extensively used in cleaning products, agricultural formulations, and as a chemical intermediate, its utility as a laboratory reagent is less documented but holds significant potential.[1][4]

In the context of drug development, its ability to act as a solubilizing agent and emulsifier makes it a candidate for formulation studies of poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, its origins from renewable feedstocks, such as plant oils, position it as a "green chemistry" alternative to conventional solvents.[3]

This guide will focus on the practical application of 9-Decenamide, N,N-dimethyl- in a research environment, providing detailed protocols for harnessing its surfactant properties for the creation and characterization of delivery systems.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for its effective and safe use.

| Property | Value | Source |

| Molecular Formula | C12H23NO | PubChem[5] |

| Molecular Weight | 197.32 g/mol | PubChem[5] |

| Appearance | Colorless to light yellow liquid | Inferred from general properties of similar compounds[6] |

| Solubility | Soluble in organic solvents; limited solubility in water | EvitaChem[1] |

| Boiling Point | ~300 °C (estimated) | EvitaChem[1] |

| Density | 0.85 - 0.95 g/cm³ | EvitaChem[1] |

Handling and Storage: 9-Decenamide, N,N-dimethyl- should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as harmful if swallowed and may cause skin and eye irritation.[5] Store in a tightly sealed container in a cool, dry place.

Applications in a Research Setting

Formulation Development: Solubilization and Emulsification

The primary application for 9-Decenamide, N,N-dimethyl- in a research laboratory, particularly in pharmaceutics, is as a surfactant for the formulation of poorly soluble compounds. Its amphiphilic nature allows it to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). These micelles can encapsulate hydrophobic molecules, effectively increasing their solubility in the aqueous medium.

This property is invaluable for:

-

Preclinical screening of APIs: Enabling the dissolution of hydrophobic drug candidates in aqueous buffers for in vitro assays.

-

Development of microemulsions and nanoemulsions: Creating stable, dispersed systems for drug delivery, potentially enhancing bioavailability.

-

Topical formulations: Its use in commercial products suggests its utility in developing formulations for dermal or transdermal delivery.[7]

Organic Synthesis

9-Decenamide, N,N-dimethyl- can be utilized as a reagent or intermediate in organic synthesis.[1] As a tertiary amide, it is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield 9-decenoic acid and dimethylamine.[3] It can also participate in transamidation reactions.[3] Researchers can leverage these reactions for the synthesis of novel molecules.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the causality behind the procedures.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which 9-Decenamide, N,N-dimethyl- begins to form micelles in an aqueous solution. This is a crucial parameter for its use as a solubilizing agent.

Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. Surface tension is a common and reliable property to measure. Below the CMC, the surfactant molecules arrange at the air-water interface, causing a sharp decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a much smaller change in surface tension with increasing concentration.

Materials:

-

9-Decenamide, N,N-dimethyl-

-

Deionized water

-

Tensiometer (Du Noüy ring or Wilhelmy plate)

-

High-precision analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Stock Solution: Accurately weigh a sufficient amount of 9-Decenamide, N,N-dimethyl- and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 100 mM). Note that gentle heating or sonication may be required to aid dissolution.

-

Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.01 mM to 50 mM).

-

Measure Surface Tension: a. Calibrate the tensiometer according to the manufacturer's instructions. b. Measure the surface tension of deionized water as a baseline. c. Sequentially measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

-

Data Analysis: a. Plot the surface tension (in mN/m) as a function of the logarithm of the concentration of 9-Decenamide, N,N-dimethyl-. b. The resulting plot should show two distinct linear regions. Fit a straight line to the data points in each region. c. The concentration at the intersection of these two lines is the CMC.

Self-Validation: The presence of two distinct linear regions with a clear inflection point validates the data. The baseline measurement of water should be close to the accepted value (~72 mN/m at 25°C).

Caption: Workflow for CMC determination of 9-Decenamide, N,N-dimethyl-.

Protocol 2: Preparation and Evaluation of a Microemulsion for a Poorly Soluble Drug Candidate

Objective: To formulate a stable oil-in-water (O/W) microemulsion using 9-Decenamide, N,N-dimethyl- as a surfactant to enhance the solubility of a model hydrophobic API.

Principle: Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. 9-Decenamide, N,N-dimethyl-, in combination with a co-surfactant, can reduce the interfacial tension between the oil and water phases to a very low level, allowing for the spontaneous formation of a microemulsion.

Materials:

-

Model hydrophobic API (e.g., Fenofibrate, Itraconazole)

-

9-Decenamide, N,N-dimethyl- (Surfactant)

-

A suitable oil phase (e.g., Capryol 90, Ethyl Oleate)

-

A co-surfactant (e.g., Transcutol P, Ethanol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Dynamic Light Scattering (DLS) instrument for particle size analysis

-

UV-Vis Spectrophotometer for API concentration measurement

Procedure:

-

Construct a Pseudo-Ternary Phase Diagram: a. To identify the microemulsion region, first prepare various mixtures of surfactant and co-surfactant (S/CoS ratio), for example, 1:1, 2:1, 3:1, 4:1 (w/w). b. For each S/CoS ratio, titrate the oil phase with the aqueous phase (PBS) dropwise while stirring. Observe for the transition from a turbid emulsion to a clear and transparent microemulsion. c. Plot the results on a ternary phase diagram to delineate the microemulsion existence area. This is a critical step for rational formulation design.

-

Preparation of the API-Loaded Microemulsion: a. Based on the phase diagram, select a composition from the center of the microemulsion region. b. Dissolve the model API in the oil phase at a predetermined concentration. c. Separately, mix the 9-Decenamide, N,N-dimethyl- (surfactant) and the co-surfactant. d. Add the oil phase containing the API to the S/CoS mixture and vortex until a clear solution is formed. e. Slowly add the aqueous phase (PBS) to the oil/surfactant mixture under constant stirring. The mixture should spontaneously form a clear microemulsion.

-

Characterization and Validation: a. Visual Inspection: The formulation should be clear, transparent, and homogenous. b. Droplet Size and Polydispersity Index (PDI): Measure the droplet size and PDI using DLS. A microemulsion typically has a droplet size of <100 nm and a low PDI (<0.3). c. Thermodynamic Stability: Centrifuge the microemulsion at 5000 rpm for 30 minutes and subject it to three freeze-thaw cycles (-20°C to 25°C). The formulation should show no signs of phase separation, creaming, or cracking. d. Drug Content: Dilute the microemulsion with a suitable solvent (e.g., methanol) to break the structure and measure the API concentration using UV-Vis spectrophotometry against a standard curve. The measured content should be close to the theoretical amount.

Caption: Experimental workflow for developing and validating a microemulsion.

Biological Considerations and Metabolism

While 9-Decenamide, N,N-dimethyl- is not primarily used for its direct biological activity, understanding its toxicological profile is essential.

-

Toxicity: It is considered to be of low acute toxicity. However, it can cause skin and eye irritation.[5] Studies have shown no structural alerts for carcinogenicity or mutagenicity.[8]

-

Metabolism: Based on its chemical structure, 9-Decenamide, N,N-dimethyl- is expected to undergo carboxyamide hydrolysis in biological systems, catalyzed by amidase enzymes.[3][8] This process would cleave the amide bond, resulting in the formation of 9-decenoic acid and dimethylamine.[3]

Caption: Expected metabolic pathway of 9-Decenamide, N,N-dimethyl-.

Conclusion

9-Decenamide, N,N-dimethyl- is a versatile compound whose utility in the research laboratory, particularly in the field of pharmaceutical formulation, is significant. Its properties as a surfactant and solvent, combined with its favorable environmental profile, make it a valuable tool for scientists and drug development professionals. The protocols provided herein offer a robust framework for its characterization and application in developing delivery systems for challenging molecules.

References

-

N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance . Federal Register. [Link]

-

PUBLIC REPORT 9-Decenamide, N, N-dimethyl . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

9-Decenamide, N,N-dimethyl- | C12H23NO | CID 17825184 . PubChem. [Link]

-

What is Dimethyl 9-Decenamide and what does it do? . Rustic Strength. [Link]

-

Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain . MDPI. [Link]

-

(PDF) TRPA1 Antagonist LY3526318 Inhibits the Cinnamaldehyde‐Evoked Dermal Blood Flow Increase: Translational Proof of Pharmacology . ResearchGate. [Link]

-

The discovery of a potent series of carboxamide TRPA1 antagonists . RSC Publishing. [Link]

Sources

- 1. Buy 9-Decenamide, N,N-dimethyl- (EVT-3184298) | 1356964-77-6 [evitachem.com]

- 2. rusticstrength.com [rusticstrength.com]

- 3. 9-Decenamide, N,N-dimethyl- | 1356964-77-6 | Benchchem [benchchem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 9-Decenamide, N,N-dimethyl- | C12H23NO | CID 17825184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The discovery of a potent series of carboxamide TRPA1 antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Federal Register :: N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance [federalregister.gov]

The Synthetic Versatility of 9-Decenamide, N,N-dimethyl-: A Guide for the Modern Organic Chemist

Introduction: 9-Decenamide, N,N-dimethyl-, a bio-derived unsaturated amide, is emerging as a versatile and valuable building block in contemporary organic synthesis. Its unique bifunctional nature, possessing both a reactive terminal alkene and a robust, yet modifiable, tertiary amide, opens avenues for a diverse array of chemical transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, designed for researchers, scientists, and professionals in drug development. We will delve into key synthetic transformations, including olefin metathesis, hydroamination, and transamidation, showcasing the potential of this molecule to serve as a cornerstone in the construction of complex molecular architectures.

I. Core Reactivity and Synthetic Potential

9-Decenamide, N,N-dimethyl- offers two primary sites for chemical modification: the terminal carbon-carbon double bond and the amide functional group. The terminal alkene is amenable to a wide range of addition and transformation reactions, while the tertiary amide, although generally stable, can undergo specific transformations under controlled conditions. This dual reactivity allows for either selective manipulation of one functional group while preserving the other or the simultaneous transformation of both.

II. Application Note 1: Olefin Metathesis for Carbon Chain Elongation and Functionalization

Olefin metathesis has revolutionized the way carbon-carbon double bonds are formed, and 9-Decenamide, N,N-dimethyl- is an excellent substrate for such transformations.[1] Cross-metathesis (CM) with other olefins allows for the extension of the carbon chain and the introduction of new functional groups, providing access to a wide range of valuable long-chain amides.[2]

Causality Behind Experimental Choices:

The choice of catalyst is paramount for a successful cross-metathesis reaction. Second-generation Grubbs-type catalysts are often preferred due to their high activity and functional group tolerance, including the amide moiety.[3] The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) to ensure the solubility of both the substrate and the catalyst. The concentration of the reactants is kept relatively low to minimize side reactions, such as self-metathesis of the starting material. The removal of the ethylene byproduct can help drive the reaction to completion.[4]

Experimental Protocol: Cross-Metathesis with Methyl Acrylate

This protocol describes the synthesis of (E)-N,N-dimethyl-11-methoxy-11-oxo-9-undecenamide, a functionalized long-chain amide, via cross-metathesis of 9-Decenamide, N,N-dimethyl- with methyl acrylate.

Reaction Scheme:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 9-Decenamide, N,N-dimethyl- | 197.33 | 1.0 g | 5.07 |

| Methyl acrylate | 86.09 | 1.31 g (1.46 mL) | 15.21 |

| Grubbs Catalyst®, 2nd Generation | 848.97 | 215 mg | 0.25 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

| Argon (or Nitrogen) gas | - | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 9-Decenamide, N,N-dimethyl- (1.0 g, 5.07 mmol).

-

Solvent and Reagent Addition: Add anhydrous DCM (50 mL) to the flask and stir until the substrate is fully dissolved. Add methyl acrylate (1.46 mL, 15.21 mmol, 3.0 equivalents).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to remove oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add Grubbs Catalyst®, 2nd Generation (215 mg, 0.25 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to reflux (approx. 40°C) and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

-

Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired product.

Expected Outcome:

The desired cross-metathesis product, (E)-N,N-dimethyl-11-methoxy-11-oxo-9-undecenamide, is expected as a colorless to pale yellow oil. The yield can be expected to be in the range of 70-85%.

III. Application Note 2: Ruthenium-Catalyzed Hydroamination for the Synthesis of Terminal Amines

The hydroamination of unactivated terminal alkenes is a powerful, atom-economical method for the synthesis of amines.[5][6] 9-Decenamide, N,N-dimethyl- can undergo ruthenium-catalyzed hydroamination to produce the corresponding terminal amine, which can serve as a valuable intermediate for further functionalization.

Causality Behind Experimental Choices:

Ruthenium catalysts have shown promise in the hydroamination of unactivated alkenes.[5] The use of an ammonia surrogate, such as 2-aminopyridine, allows for the introduction of a primary amine functionality.[6] The reaction is typically carried out in a polar aprotic solvent like 1,2-dichloroethane (DCE) at elevated temperatures to facilitate the catalytic cycle.

Experimental Protocol: Markovnikov Hydroamination with 2-Aminopyridine

This protocol details a representative procedure for the ruthenium-catalyzed hydroamination of 9-Decenamide, N,N-dimethyl-.

Reaction Scheme:

(Note: This is a simplified representation. The actual product would be the N-pyridyl amine, which can be further manipulated to yield the primary amine.)

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 9-Decenamide, N,N-dimethyl- | 197.33 | 500 mg | 2.53 |

| 2-Aminopyridine | 94.11 | 238 mg | 2.53 |

| [Ru(p-cymene)Cl2]2 | 612.39 | 77 mg | 0.126 |

| Silver triflate (AgOTf) | 256.94 | 130 mg | 0.506 |

| 1,2-Dichloroethane (DCE), anhydrous | - | 25 mL | - |

| Argon (or Nitrogen) gas | - | - | - |

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl2]2 (77 mg, 0.126 mmol, 5 mol%) and AgOTf (130 mg, 0.506 mmol, 20 mol%) to a flame-dried Schlenk tube. Add anhydrous DCE (10 mL) and stir the mixture at room temperature for 1 hour.

-

Reaction Setup: In a separate flame-dried Schlenk tube, dissolve 9-Decenamide, N,N-dimethyl- (500 mg, 2.53 mmol) and 2-aminopyridine (238 mg, 2.53 mmol) in anhydrous DCE (15 mL).

-

Reaction Initiation: Transfer the solution of the substrate and amine to the Schlenk tube containing the activated catalyst via cannula.

-

Reaction: Heat the reaction mixture to 80°C and stir for 24-48 hours under an inert atmosphere. Monitor the reaction progress by GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove any insoluble materials.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-(1-(8-(dimethylcarbamoyl)octyl))pyridin-2-amine.

Expected Outcome:

The hydroamination product is expected as a viscous oil. Yields can vary depending on the specific catalyst system and reaction conditions but can be expected in the moderate to good range.

IV. Application Note 3: Transamidation for Amide Exchange

The direct exchange of the amine portion of an amide, known as transamidation, is a valuable transformation for the synthesis of new amide derivatives.[7] While amides are generally unreactive, certain catalysts and reagents can facilitate this process. A practical method for the transamidation of N,N-dimethyl amides with primary amines utilizes sodium tert-butoxide.[8][9]

Causality Behind Experimental Choices:

Sodium tert-butoxide acts as a strong base to deprotonate the primary amine, increasing its nucleophilicity.[10] The reaction is often performed under solvent-free conditions at room temperature, making it a green and efficient method. The use of an excess of the starting N,N-dimethyl amide can help drive the reaction to completion.

Experimental Protocol: Sodium tert-Butoxide-Mediated Transamidation

This protocol describes the synthesis of N-benzyl-9-decenamide from 9-Decenamide, N,N-dimethyl- and benzylamine.

Reaction Scheme:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 9-Decenamide, N,N-dimethyl- | 197.33 | 592 mg | 3.0 |

| Benzylamine | 107.15 | 107 mg (109 µL) | 1.0 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 144 mg | 1.5 |

| Nitrogen gas | - | - | - |

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add sodium tert-butoxide (144 mg, 1.5 mmol) to a 10 mL vial equipped with a magnetic stir bar.

-

Reagent Addition: Add 9-Decenamide, N,N-dimethyl- (592 mg, 3.0 mmol) to the vial, followed by benzylamine (109 µL, 1.0 mmol).

-

Reaction: Seal the vial and stir the mixture at room temperature for 24 hours. The reaction mixture will become a viscous slurry.

-

Work-up: After 24 hours, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford N-benzyl-9-decenamide.

Expected Outcome:

The desired transamidation product is expected as a white to off-white solid. Yields are typically in the moderate to good range (60-80%).[9]

V. Application Note 4: Biocatalytic Transformations

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods. The amide bond of 9-Decenamide, N,N-dimethyl- is a potential substrate for amidase enzymes, which can hydrolyze it to the corresponding carboxylic acid.[11] This can be a useful transformation for the synthesis of 9-decenoic acid under mild conditions.

Causality Behind Experimental Choices:

Amidases are a class of enzymes that catalyze the hydrolysis of amides. The choice of a specific amidase will depend on its substrate specificity. The reaction is typically carried out in an aqueous buffer at a physiologically relevant pH and temperature to ensure optimal enzyme activity.

Experimental Protocol: Enzymatic Hydrolysis with Amidase

This protocol provides a general procedure for the enzymatic hydrolysis of 9-Decenamide, N,N-dimethyl-.

Reaction Scheme:

Materials:

| Reagent/Material | Concentration/Amount |

| 9-Decenamide, N,N-dimethyl- | 10 mM solution in DMSO |

| Amidase enzyme | 1-5 mg/mL |

| Phosphate buffer (pH 7.5) | 50 mM |

| Dimethyl sulfoxide (DMSO) | - |

Procedure:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare a 1 mL reaction mixture containing 50 mM phosphate buffer (pH 7.5).

-

Substrate Addition: Add 10 µL of a 10 mM solution of 9-Decenamide, N,N-dimethyl- in DMSO to the reaction mixture (final concentration 100 µM).

-

Enzyme Addition: Initiate the reaction by adding the amidase enzyme to a final concentration of 1-5 mg/mL.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 1-24 hours.

-

Reaction Monitoring and Work-up: The formation of 9-decenoic acid can be monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can be quenched by adding an equal volume of acetonitrile or by acidification.

-

Product Analysis: The product can be quantified by comparing its peak area to a standard curve of 9-decenoic acid.

Expected Outcome:

The extent of hydrolysis will depend on the specific activity of the chosen amidase towards 9-Decenamide, N,N-dimethyl-. Complete or partial conversion to 9-decenoic acid may be observed.

VI. Potential in the Synthesis of Bioactive Molecules: A Case Study in Insect Pheromone Synthesis

The long aliphatic chain of 9-Decenamide, N,N-dimethyl- makes it an attractive starting material for the synthesis of various bioactive molecules, particularly insect pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes.[12][13] The terminal alkene can be manipulated to introduce other functionalities or to be coupled with other fragments to build the carbon skeleton of the target pheromone.

Conceptual Synthetic Workflow for an Insect Pheromone:

This workflow illustrates how 9-Decenamide, N,N-dimethyl- can be elaborated into a complex insect pheromone. A cross-metathesis reaction can be used to install a new functional group at the terminus of the carbon chain. Subsequent reduction of the amide to an amine, followed by oxidation or other functional group interconversions, can lead to the final pheromone structure. This approach highlights the utility of 9-Decenamide, N,N-dimethyl- as a versatile platform for the synthesis of valuable fine chemicals.

VII. Conclusion

9-Decenamide, N,N-dimethyl- is a multifaceted building block with significant potential in organic synthesis. Its dual functionality allows for a range of transformations, from carbon-carbon bond formation via olefin metathesis to the synthesis of amines and other amides through hydroamination and transamidation. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this bio-derived molecule and to harness its potential in the development of novel synthetic methodologies and the construction of complex and valuable molecules.

VIII. References

-

National Center for Biotechnology Information. Olefin Metathesis for Chemical Biology. PubChem. Available from: [Link]

-

Ma, S., Hill, C.K., Olen, C.L., & Hartwig, J.F. (2021). Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction. eScholarship.org. Available from: [Link]

-

Ma, S., Hill, C.K., Olen, C.L., & Hartwig, J.F. (2021). Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction. PubMed. Available from: [Link]

-

Beilstein Journals. Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Available from: [Link]

-

Google Patents. US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides. Available from:

-

Zhang, M. et al. (2025). Ligand-field-controlled catalysis: Enzymatic hydrolysis of N, N-dimethylformamide. PubMed.

-

Organic Chemistry Portal. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. Available from: [Link]

-

National Center for Biotechnology Information. Cross metathesis-mediated synthesis of hydroxamic acid derivatives. PubChem. Available from: [Link]

-

Zhang, R. et al. (2020). A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. ResearchGate. Available from: [Link]

-

Semantic Scholar. A Sustainable Green Enzymatic Method for Amide Bond Formation. Available from: [Link]

-

ResearchGate. Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction | Request PDF. Available from: [Link]

-

University of Windsor. Recent Developments in Olefin Cross-Metathesis. Available from: [Link]

-

Beilstein Archives. Polycyclic High Density Cage Compounds via Cross Metathesis. Available from: [Link]

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

-

Organic Chemistry Portal. Amide synthesis by transamidation. Available from: [Link]

-

ResearchGate. The Action of Proteolytic Enzymes on N, N-Dimethyl Proteins. Available from: [Link]

-

National Center for Biotechnology Information. Direct Transamidation Reactions: Mechanism and Recent Advances. PubChem. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Available from: [Link]

-

MedChemComm (RSC Publishing). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Available from: [Link]

-

PubMed. Ruthenium-catalysed oxidative conversion of ammonia into dinitrogen. Available from: [Link]

-

ResearchGate. The transamidation of amines with DMF. Reaction conditions: 1 (0.1 g),... Available from: [Link]

-

National Institutes of Health. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Available from: [Link]

-